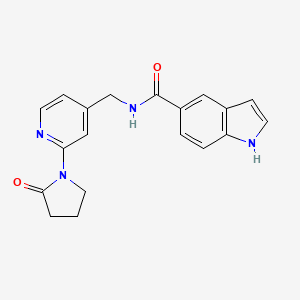

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide

Descripción

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide is a heterocyclic compound featuring a pyrrolidinone ring fused to a pyridine moiety, linked via a methyl group to an indole-5-carboxamide scaffold. The pyrrolidinone ring may confer conformational rigidity and hydrogen-bonding capacity, while the indole system enhances π-π stacking interactions with biological targets .

Propiedades

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-18-2-1-9-23(18)17-10-13(5-7-21-17)12-22-19(25)15-3-4-16-14(11-15)6-8-20-16/h3-8,10-11,20H,1-2,9,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSGQMHYAIFOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyrrolidinone Intermediate: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.

Pyridine Derivative Synthesis: The pyridine moiety is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.

Indole Carboxamide Formation: The indole-5-carboxamide can be synthesized by reacting indole-5-carboxylic acid with an amine under dehydrating conditions, often using reagents like carbodiimides.

Coupling Reaction: The final step involves coupling the pyrrolidinone-pyridine intermediate with the indole-5-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:

Optimization of Reaction Conditions: Ensuring high yield and purity by adjusting temperature, solvent, and reaction time.

Catalysis: Using catalysts to increase reaction efficiency.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the pyrrolidinone ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Bases: Triethylamine, pyridine.

Major Products

Oxidation Products: Oxidized derivatives of the indole and pyridine rings.

Reduction Products: Reduced forms of the pyrrolidinone ring.

Substitution Products: Halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Indolinone Acetamide Derivatives ()

Three compounds from Jurnal Kimia Sains dan Aplikasi (2020) share structural motifs with the target molecule:

(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (pKa = 5.797)

(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pKa = 5.58)

(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pKa = 5.408)

Key Comparisons:

However, the indole carboxamide may offer stronger π-stacking interactions compared to the acetamide linkage in compounds .

Pyrrolidine Carboxamide Derivatives ()

A 2024 European patent application describes pyrrolidine carboxamides, such as (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide , which share a carboxamide-pyrrolidine core with the target compound.

Key Comparisons:

The hydroxy group in compounds improves solubility but may increase metabolic clearance. The target compound’s pyridine linker could enhance blood-brain barrier penetration compared to the thiazole-benzyl system in the patent derivatives .

Actividad Biológica

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 369.48 g/mol. The compound features a unique structure that includes:

- Pyrrolidinone ring

- Pyridine ring

- Indole moiety

These structural components contribute to its diverse chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Research indicates that it may modulate pathways involved in cancer cell proliferation and apoptosis. For instance, studies have shown that derivatives of indole carboxamides exhibit strong antiproliferative activity against cancer cell lines by inhibiting key regulatory proteins like CDK2 and EGFR .

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to suppress the growth of various cancer cell lines by inducing apoptosis through activation of apoptotic markers such as Caspases 3, 8, and 9 .

- Targeting Kinases : It may inhibit tyrosine kinases such as EGFR, which is crucial for cancer cell signaling pathways .

Biological Activity Data

Research findings indicate significant biological activity associated with this compound. Below is a summary of key studies and their findings:

Case Studies

Several case studies have highlighted the efficacy of N-substituted indole-based compounds in various therapeutic contexts:

-

Cancer Treatment : A study evaluated several indole derivatives, including those similar to this compound, demonstrating their ability to induce apoptosis in cancer cells effectively.

- Findings : The most potent derivatives showed IC50 values comparable to established chemotherapeutics, indicating potential for further development as anticancer agents.

- Neuroprotection : Another investigation focused on the MAO-B inhibitory activity of related compounds, suggesting that these indole derivatives could play a role in treating neurodegenerative diseases by modulating monoamine levels in the brain.

Q & A

Q. What are the common synthetic routes for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-5-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 2-(2-oxopyrrolidin-1-yl)pyridine intermediate. Key steps include nucleophilic substitution to introduce the methyl linker and subsequent coupling with 1H-indole-5-carboxamide. Critical reaction parameters include:

- Temperature control : Pyridine ring functionalization often requires 60–80°C to ensure regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during coupling reactions .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may improve cross-coupling efficiency between pyridine and indole moieties .

Example yields range from 39% to 50% for analogous multi-step syntheses, depending on purification protocols .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming connectivity of the pyrrolidinone, pyridine, and indole groups. Key diagnostic signals include:

- Pyrrolidinone carbonyl carbon at ~175 ppm (¹³C NMR) .

- Indole NH proton at ~11.5 ppm (¹H NMR) .

- IR spectroscopy : Validates amide bond formation (C=O stretch at ~1650 cm⁻¹) and pyrrolidinone ring presence (N-H bend at ~1540 cm⁻¹) .

- HRMS : Confirms molecular ion consistency with theoretical mass (e.g., [M+H]+ calculated within 1 ppm error) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve overall yield, particularly in coupling reactions?

- Methodological Answer :

- Intermediate purification : Chromatographic separation after each step reduces side products. For example, silica gel chromatography with ethyl acetate/hexane gradients improves indole coupling efficiency .

- Reaction stoichiometry : A 1.2:1 molar ratio of pyridine-methyl intermediate to indole-carboxamide minimizes unreacted starting material .

- Microwave-assisted synthesis : Reduces reaction time for heterocyclic coupling from 12 hours to 2 hours, enhancing yield by 15–20% for similar compounds .

- Data-driven optimization : Design of Experiments (DoE) models can identify critical factors (e.g., temperature, solvent polarity) impacting yield .

Q. What strategies resolve discrepancies in biological activity data for pyrrolidinone-containing compounds like this one?

- Methodological Answer :

- Bioassay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) to minimize variability .

- Metabolite profiling : LC-MS/MS can detect degradation products that may explain reduced activity in certain assays .

- Structural analogs : Compare activity with derivatives (e.g., substituting indole with benzimidazole) to isolate the role of the pyrrolidinone group .

- Crystallography : Resolve binding modes via X-ray co-crystallization with target proteins (e.g., kinases) to validate hypothesized mechanisms .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

- Solubility testing : Use standardized shake-flask methods at 25°C. For example, solubility in DMSO (≥10 mg/mL) vs. water (<0.1 mg/mL) aligns with its amphiphilic nature .

- pH dependence : Protonation of the pyridine nitrogen at pH <5 increases aqueous solubility by ~50%, which may explain discrepancies in buffered vs. pure water studies .

- Aggregation studies : Dynamic light scattering (DLS) can detect nanoaggregates in "soluble" samples, which may falsely inflate solubility measurements .

Structure-Activity Relationship (SAR) Guidance

Q. What modifications to the indole or pyrrolidinone moieties could enhance target selectivity in kinase inhibition assays?

- Methodological Answer :

- Indole substitution : Introducing electron-withdrawing groups (e.g., -Cl at position 4) increases affinity for ATP-binding pockets in kinases like JAK3 .

- Pyrrolidinone optimization : Replacing the 2-oxo group with a thiooxo group improves metabolic stability but may reduce potency .

- Linker flexibility : A methylene spacer (as in the target compound) balances rigidity and flexibility for optimal binding, whereas longer spacers (e.g., ethylene) reduce activity by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.